4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as nitration, nitrosation, bromination, and iodination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . For instance, the compound should be stored in a sealed container, away from fire sources and oxidizing agents . It is also important to avoid skin contact and inhalation, and to prevent the compound from contaminating the environment .
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes such as cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition is significant in the context of cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression.
Cellular Effects
The effects of this compound on cells are profound. In cancer cells, particularly breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which is crucial in preventing metastasis. The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation . This binding inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory effects on FGFRs over extended periods . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported via specific transporters and binding proteins . The compound accumulates in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy . Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters that may limit its intracellular concentration .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, such as the nucleus, where it can influence gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylpyridine, a series of reactions involving formylation and subsequent cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substituents.
Indole Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
7-Azaindole-3-carboxaldehyde: Another related compound used in similar research applications.
Uniqueness: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEXQKGGKYDWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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